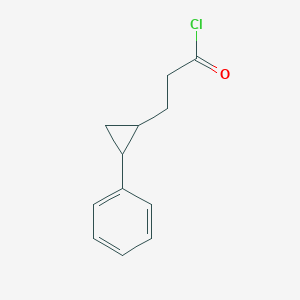
3-(2-Phenylcyclopropyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylcyclopropyl)propanoyl chloride is an organic compound with the molecular formula C12H13ClO. It is a derivative of propanoyl chloride, featuring a phenylcyclopropyl group attached to the propanoyl chloride backbone. This compound is primarily used in organic synthesis and research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylcyclopropyl)propanoyl chloride typically involves the reaction of 2-phenylcyclopropylmethanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+SOCl2→C6H5CH2CH2CH2COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3-(2-Phenylcyclopropyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-(2-Phenylcyclopropyl)propanoic acid and hydrochloric acid.
Reduction: Can be reduced to 3-(2-Phenylcyclopropyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-(2-Phenylcyclopropyl)propanoic acid: Formed by hydrolysis.
3-(2-Phenylcyclopropyl)propanol: Formed by reduction.
科学研究应用
3-(2-Phenylcyclopropyl)propanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used to study the effects of cyclopropyl-containing compounds on biological systems.
作用机制
The mechanism of action of 3-(2-Phenylcyclopropyl)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The phenylcyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the phenylcyclopropyl group.
Benzoyl Chloride: Contains a benzene ring instead of a cyclopropyl group.
Cyclopropanecarbonyl Chloride: Features a cyclopropyl group directly attached to the carbonyl carbon.
Uniqueness
3-(2-Phenylcyclopropyl)propanoyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and research.
属性
分子式 |
C12H13ClO |
|---|---|
分子量 |
208.68 g/mol |
IUPAC 名称 |
3-(2-phenylcyclopropyl)propanoyl chloride |
InChI |
InChI=1S/C12H13ClO/c13-12(14)7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI 键 |
ATHCDRKBPNGMQU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C2=CC=CC=C2)CCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


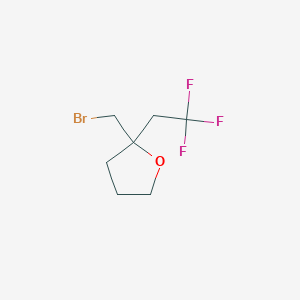
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

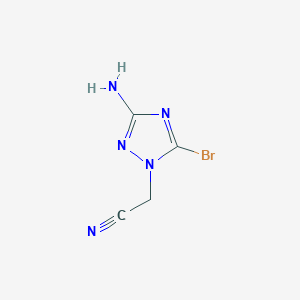
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
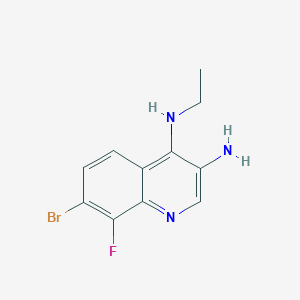
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)

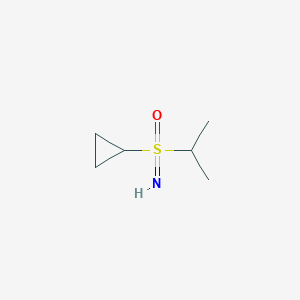
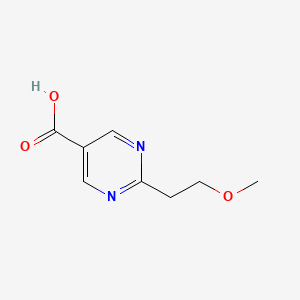
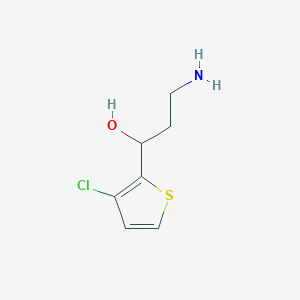
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
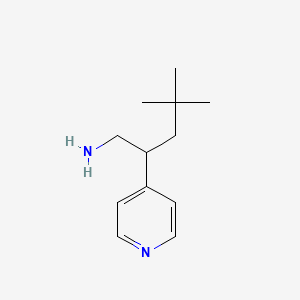
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
